2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Description
Chemical Structure and Properties: 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a 2,3-dimethylphenylamino group attached to the acetamide backbone and a trifluoroethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₄F₃N₂O, with a molecular weight of 283.25 g/mol (calculated from standard atomic weights). The compound is identified by CAS number 14719-31-4 .
Synthesis: The synthesis likely involves coupling 2,3-dimethylphenylamine with 2,2,2-trifluoroethylamine via an activated carboxylate intermediate, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane or acetone, as described for analogous acetamide derivatives .
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8-4-3-5-10(9(8)2)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
BJCDAGXAAQNSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NCC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 2,2,2-trifluoroethyl chloroacetate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Hydrolysis
Amides undergo hydrolysis to carboxylic acids under acidic or basic conditions:
Conditions: HCl/H<sub>2</sub>O or NaOH/water .
Amination
The trifluoroethylamino group can react with electrophiles (e.g., alkylating agents):
Reagents: Alkyl halides, bases (e.g., NaOH) .
Coupling Reactions
The amide group enables coupling with carboxylic acids or esters using reagents like HATU:
Yield: Up to 41% in peptide bond formation .
Reactivity Profile
Purification and Analysis
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide":
Basic Information
Available Data
- The provided search results offer limited information regarding specific applications, detailed case studies, or comprehensive research findings for "this compound" .
- One search result mentions the related compound "2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline" with CAS number 1021088-29-8 and molecular formula C10H12F3N .
- Another related compound, "2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate" has the CAS number 1087788-57-5 and molecular formula C11H12F3NO2 .
Potential Research Areas (Based on related compounds)
While direct applications of "this compound" are not detailed in the search results, research on structurally similar compounds suggests potential areas of interest:
- Antimicrobial Activity: Some derivatives of related structures have shown antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
- Cytotoxicity: Similar compounds have demonstrated selective cytotoxicity towards human cancer cells in research.
- Enzyme Inhibition: Some compounds may act as inhibitors of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase.
- Anticancer Activity: N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed anticancer activity against certain cancer cell lines .
Mefenamic Acid
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs include:
2,3-Dimethylphenylamino group: Provides steric bulk and influences electronic properties.
Trifluoroethyl group: A strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Below is a comparative analysis with structurally related acetamides:
Key Findings :
Substituent Effects on Bioactivity: The trifluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., N-isopropyl derivatives in ) due to resistance to oxidative degradation .
Solid-State Geometry :
- Meta-substituted trifluoroacetamides (e.g., 3,5-dimethylphenyl analogs in ) adopt distinct crystal packing due to electron-withdrawing effects, which may influence solubility and formulation .
Synthetic Accessibility :
- The target compound’s synthesis is likely more straightforward than multi-step routes for benzamide-sulfonamide hybrids (e.g., Compound 13 in , requiring sulfamoyl coupling) .
Biological Activity
The compound 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of acetamide featuring a dimethylphenyl amino group and a trifluoroethyl substituent. This structure suggests potential biological activity due to the presence of both aromatic and halogenated functionalities, which are often associated with pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C12H14F3N3O
- Molecular Weight : 273.25 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoroethyl group can enhance lipophilicity and potentially improve membrane permeability.
Anticancer Activity
A study evaluated the anticancer properties of structurally related compounds. The synthesized derivatives demonstrated significant cytotoxicity against several cancer cell lines including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia). The results showed IC50 values ranging from 5 to 20 µM for the most potent compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 10.5 |
| 2 | CEM | 15.8 |
| 3 | L1210 | 12.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds was assessed using models of induced inflammation in rodents. For instance, a compound with a similar structural framework exhibited an ED50 value of approximately 0.05 mg/kg in rat models of adjuvant arthritis . This suggests that the compound could be beneficial in treating inflammatory conditions.
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways related to cell proliferation and apoptosis. For example:
- Inhibition of NF-kB Pathway : Many amide derivatives inhibit this pathway, which is crucial for inflammatory responses.
- Induction of Apoptosis : Certain derivatives have been shown to activate caspases leading to programmed cell death in cancer cells .
Case Studies
- Case Study on Antitumor Activity : A series of experiments conducted on a new class of benzothiazole derivatives showed that modifications similar to those in this compound led to enhanced antitumor activity against non-small cell lung cancer (NCI-H522), with growth inhibition percentages exceeding 30% at optimal concentrations .
- Case Study on Anti-inflammatory Effects : In a controlled trial assessing the efficacy of a related compound in reducing paw edema in rats, significant reductions were observed at doses as low as 10 mg/kg . This highlights the potential therapeutic application for inflammatory diseases.
Q & A
Q. What are the typical synthetic routes for preparing 2-((2,3-dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide?
The synthesis of structurally related acetamides often involves multi-step reactions. For example, substituted phenylacetamides can be synthesized via condensation of 2-amino-substituted phenols with acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under controlled conditions . Adapting this method, the target compound may be synthesized by reacting 2,3-dimethylaniline with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide in the presence of a base to facilitate nucleophilic substitution. Optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature (e.g., 273 K for selectivity) is critical to minimize side reactions .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., intramolecular N–H···O bonds) .
- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic/amide groups (e.g., dihedral angles ~80–90° between phenyl and acetamide planes) .
- Mass spectrometry : High-resolution MS to verify molecular weight (expected ~274.25 g/mol based on CHFNO) and fragmentation patterns .
Q. What methods are recommended for assessing purity and stability during synthesis?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C) under inert atmospheres .
- Storage conditions : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How does the trifluoroethyl group influence intramolecular stabilization and crystal packing?
The electron-withdrawing trifluoroethyl group enhances dipole-dipole interactions and stabilizes the amide bond via resonance. In related structures, this group promotes intramolecular hydrogen bonds (e.g., C–H···F interactions) and rigidifies the molecular conformation, as observed in crystallographic studies (e.g., S(6) ring motifs) . Crystal packing is further stabilized by π-π stacking of aromatic rings and intermolecular N–H···O hydrogen bonds, which can be quantified using Hirshfeld surface analysis .
Q. What experimental designs are suitable for evaluating biological activity?
- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines (e.g., HEK293 or CHO-K1) to assess receptor binding or enzyme inhibition. Include positive controls (e.g., lidocaine derivatives for ion channel studies) .
- Randomized block designs : For in vivo studies, allocate treatment groups (n ≥ 5) using stratified randomization based on weight/age to minimize variability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t) .
Q. How can researchers address contradictions in synthetic yield data across studies?
Discrepancies in yields often arise from differences in starting material purity, solvent selection, or reaction kinetics. For example, using dichloromethane vs. DMF may alter reaction rates due to solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (25–60°C), catalyst loading (0.1–1 eq.), and stoichiometry .
Q. What are the potential degradation pathways under environmental conditions?
- Hydrolysis : The amide bond may hydrolyze in aqueous acidic/basic conditions, forming 2,3-dimethylaniline and trifluoroethylamine. Monitor via pH-controlled stability studies .
- Photodegradation : UV exposure (λ = 365 nm) can cleave the C–N bond, generating free radicals. Use LC-MS to identify photoproducts and quantify degradation kinetics .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., voltage-gated sodium channels). Validate with experimental IC values .
- QM/MM simulations : Calculate binding energies of the trifluoroethyl group with hydrophobic pockets (e.g., ΔG ≈ -8 kcal/mol for favorable interactions) .
Q. What strategies validate analytical methods for regulatory compliance?
Follow ICH Q2(R1) guidelines:
Q. What challenges arise in crystallizing this compound for structural studies?
Crystallization may be hindered by conformational flexibility of the trifluoroethyl group. Solutions include:
- Slow evaporation : Use mixed solvents (e.g., DCM/DMF 1:1) to slow nucleation .
- Seeding : Introduce microcrystals of structurally similar acetamides to induce epitaxial growth .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
